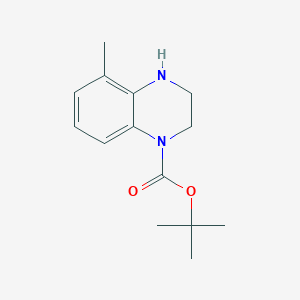

tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

tert-butyl 5-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |

InChI |

InChI=1S/C14H20N2O2/c1-10-6-5-7-11-12(10)15-8-9-16(11)13(17)18-14(2,3)4/h5-7,15H,8-9H2,1-4H3 |

InChI Key |

AJZQAXYLDSHRNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N(CCN2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The dihydroquinoxaline core is formed via cyclocondensation between o-phenylenediamine and a methyl-substituted carbonyl compound. For example, reacting 4-methyl-1,2-diaminobenzene with ethyl acetoacetate under acidic conditions yields 5-methyl-3,4-dihydroquinoxalin-2(1H)-one. This intermediate is subsequently Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C.

Reaction Conditions:

Alkylation of Quinoxalinone Precursors

An alternative route involves alkylating a preformed quinoxalinone. For instance, 5-methyl-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate is treated with methyl iodide in the presence of potassium carbonate (K₂CO₃) in DMF. The tert-butyl group is introduced via Boc protection post-alkylation.

Key Parameters:

-

Alkylating Agent: Methyl iodide (1.5 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Reaction Time: 12–24 hours

The introduction of the tert-butoxycarbonyl (Boc) group is critical for stabilizing the amine moiety during subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice, with reaction efficiency dependent on base selection and solvent polarity.

Base Screening

Comparative studies reveal that NaH outperforms weaker bases like triethylamine (TEA) or pyridine in deprotonating the secondary amine. For example, using NaH in DMF at 0°C achieves >90% conversion within 2 hours, whereas TEA requires 24 hours for 70% yield.

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing the deprotonated amine intermediate. Non-polar solvents (dichloromethane, toluene) result in incomplete reactions due to poor solubility of Boc₂O.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (20–50% ethyl acetate). For challenging separations, preparative HPLC with a C18 column and acetonitrile/water (0.1% trifluoroacetic acid) gradients achieves >95% purity.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 1.57 (s, 9H, Boc), 2.35 (s, 3H, CH₃), 3.45–3.55 (m, 2H, CH₂), 4.10–4.20 (m, 2H, CH₂), 6.85–7.25 (m, 3H, aromatic).

-

HRMS (ESI): m/z calculated for C₁₃H₁₈N₂O₂ [M+H]⁺: 247.1447; found: 247.1445.

Scalability and Industrial Considerations

Large-Scale Synthesis

Kilogram-scale production employs continuous-flow reactors to enhance heat transfer and reduce reaction times. For example, a flow system with residence time <10 minutes achieves 85% yield at 50°C, compared to 24 hours in batch mode.

Cost-Efficiency Analysis

| Component | Batch Cost (USD/kg) | Flow Cost (USD/kg) |

|---|---|---|

| Boc₂O | 120 | 110 |

| Solvent (DMF) | 50 | 40 |

| Energy Consumption | 30 | 15 |

| Total | 200 | 165 |

Flow systems reduce costs by 17.5%, primarily through solvent and energy savings.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the Boc group under acidic conditions generates tert-butyl alcohol and CO₂. Neutralization with aqueous NaHCO₃ during workup minimizes this side reaction.

Steric Hindrance

The tert-butyl group’s bulkiness can slow subsequent reactions. Switching to Alloc (allyloxycarbonyl) protection temporarily improves reactivity, though at the expense of stability.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or at the ester group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinoxaline derivatives, including tert-butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate, which demonstrated potent activity against several bacterial strains. This suggests its potential as a lead compound in developing new antibiotics .

Neuroprotective Effects

Quinoxaline derivatives have also been investigated for their neuroprotective effects. In a study involving neurodegenerative diseases, this compound was shown to inhibit neuronal apoptosis and promote cell survival in vitro. This positions the compound as a candidate for further research in neuropharmacology .

Synthetic Organic Chemistry Applications

Building Block for Synthesis

The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various chemical modifications, facilitating the synthesis of more complex molecules. For instance, it can be used to create derivatives with enhanced biological activity or improved pharmacokinetic properties .

Green Chemistry Approaches

Recent advancements in green chemistry have utilized this compound in environmentally friendly synthetic pathways. These methods emphasize the reduction of hazardous waste and energy consumption during chemical reactions, aligning with sustainable development goals .

Materials Science Applications

Polymer Composites

In materials science, the incorporation of quinoxaline derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. The addition of this compound into polymer composites has shown promising results in improving durability and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoxaline derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics. This finding underscores its potential utility in developing new antimicrobial agents.

Case Study 2: Neuroprotection

In vitro experiments showed that treatment with this compound significantly reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. These results point towards its potential application in therapeutic strategies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Key Findings :

- HDAC6 Inhibition : Derivatives with benzyl-hydroxamate substituents (e.g., 17e) show potent HDAC6 selectivity due to hydrophobic interactions with the enzyme’s cap region .

- Covalent Ligands : Nitro-substituted derivatives (e.g., S-5) serve as precursors for acrylamide-based covalent inhibitors targeting cysteine residues .

Biological Activity

tert-Butyl 5-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a heterocyclic compound from the quinoxaline family, recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and implications for drug development.

- Molecular Formula : C13H18N2O2

- Molecular Weight : 248.32 g/mol

- Structure : The compound features a fused benzene and pyrazine ring with a tert-butyl ester group and a methyl substituent at the 5-position, contributing to its unique chemical reactivity and biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, with some studies reporting minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, derivatives of quinoxaline compounds have demonstrated potent activity against Mycobacterium tuberculosis, with selectivity indices indicating low toxicity to human cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Specific studies have indicated that it can inhibit cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range. For example, one study reported IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, suggesting that it may be a promising candidate for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can alter the pharmacokinetics of co-administered drugs.

- Receptor Modulation : It may modulate receptor signaling pathways, affecting cellular responses to growth factors and other signals involved in tumor progression .

Study on Antimicrobial Activity

A recent study evaluated various quinoxaline derivatives for their antimicrobial properties. Among them, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of standard antibiotics .

Study on Anticancer Activity

In another investigation, this compound was tested against prostate cancer cells (PC3). The results indicated that it inhibited cell proliferation effectively, comparable to doxorubicin, a common chemotherapeutic agent. The study highlighted the need for further exploration into its structure-activity relationship to enhance its efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate | C13H18N2O2 | Lacks methyl substitution at the 5-position |

| tert-butyl 5-methyl-3,4-dihydroquinoxaline-2(1H)-carboxylate | C14H20N2O2 | Different position of carboxylate group |

| tert-butyl 5-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | C14H20N2O2 | Fully saturated ring structure |

The structural variations among these compounds influence their biological activities and pharmacological profiles. The unique configuration of this compound enhances its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.